molecular formula C12H25NO3 B6340584 tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate CAS No. 1221342-17-1

tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate

Cat. No.: B6340584
CAS No.: 1221342-17-1
M. Wt: 231.33 g/mol
InChI Key: LFIRVVMSWSOQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate: is an organic compound with the molecular formula C12H25NO3. It is a versatile chemical used in various scientific research fields due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate typically involves the reaction of tert-butyl acrylate with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: : In chemistry, tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.

Biology and Medicine: : In biological and medical research, this compound is used to study various biochemical pathways and mechanisms. It can serve as a model compound to understand the behavior of similar molecules in biological systems.

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through its binding to active sites or allosteric sites on target molecules .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate and tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate .

Comparison: : Compared to these similar compounds, tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate has unique properties that make it particularly useful in certain applications. For example, its specific functional groups may confer different reactivity or binding affinity, making it more suitable for specific research or industrial purposes .

Properties

IUPAC Name

tert-butyl 3-(3-ethoxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-5-15-10-6-8-13-9-7-11(14)16-12(2,3)4/h13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIRVVMSWSOQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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